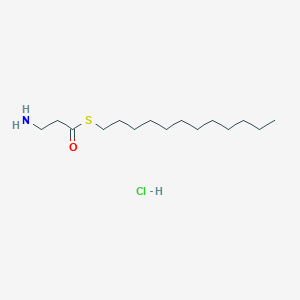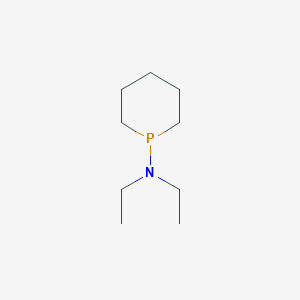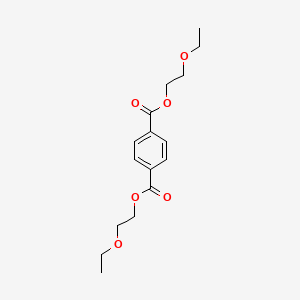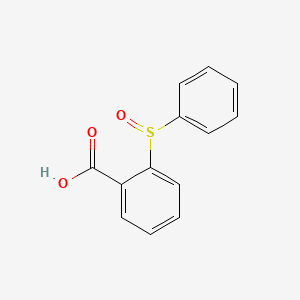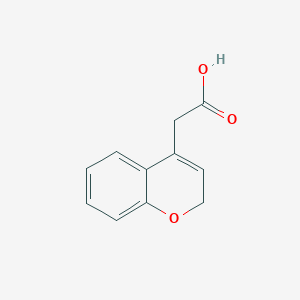
(2H-1-Benzopyran-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2H-1-Benzopyran-4-yl)acetic acid is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in natural products. This compound, specifically, has a benzopyran ring structure with an acetic acid moiety attached, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1-Benzopyran-4-yl)acetic acid typically involves the reaction of benzopyran derivatives with acetic acid or its derivatives. One common method is the Claisen rearrangement, where phenol reacts with protected allyl alcohol in the presence of a base, followed by a sigmatropic rearrangement . Another method involves the use of trifluoroacetic acid as a promoter in the synthesis of 3,4-substituted coumarins .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may include the use of metal-based catalysts and green chemistry principles to ensure efficient and environmentally friendly production .
Analyse Chemischer Reaktionen
Types of Reactions
(2H-1-Benzopyran-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the benzopyran ring .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2H-1-Benzopyran-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and other applications .
Biology
In biological research, this compound is studied for its potential therapeutic effects. It has shown promise in various assays for its antiproliferative and anti-inflammatory properties .
Medicine
In medicine, derivatives of this compound are being explored for their potential as anticancer agents. These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis .
Industry
In the industrial sector, this compound is used in the production of fragrances and other consumer products due to its pleasant aroma and stability .
Wirkmechanismus
The mechanism of action of (2H-1-Benzopyran-4-yl)acetic acid involves its interaction with various molecular targets. For instance, it has been shown to inhibit specific kinases involved in cancer cell proliferation. Additionally, it can induce apoptosis through the activation of certain cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A naturally occurring benzopyran derivative known for its anticoagulant properties.
Chromone: Another benzopyran derivative with diverse biological activities.
Flavonoids: A large class of benzopyran derivatives found in plants with various health benefits.
Uniqueness
What sets (2H-1-Benzopyran-4-yl)acetic acid apart from these similar compounds is its specific acetic acid moiety, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and other specialized applications .
Eigenschaften
CAS-Nummer |
25177-54-2 |
|---|---|
Molekularformel |
C11H10O3 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
2-(2H-chromen-4-yl)acetic acid |
InChI |
InChI=1S/C11H10O3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-5H,6-7H2,(H,12,13) |
InChI-Schlüssel |
VMNOXXMIFGFXDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C2=CC=CC=C2O1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



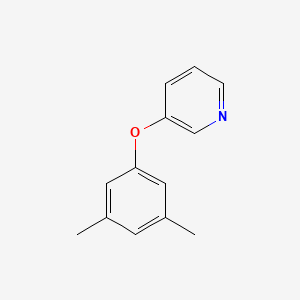
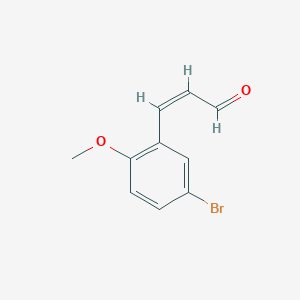
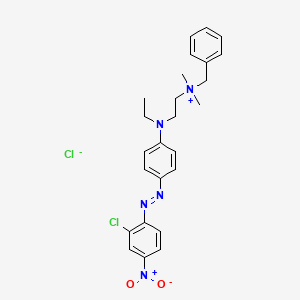

![2-[(Diethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14696338.png)

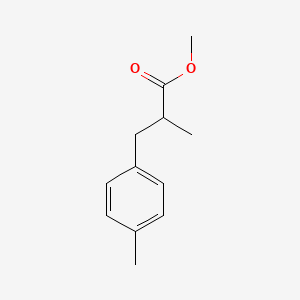
![Ethyl [(2-aminophenyl)carbamothioyl]carbamate](/img/structure/B14696360.png)
